MFCD18312486
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Overview
Description
The compound “MFCD18312486” is a chemical entity with unique properties and potential applications in various fields. It is known for its stability and reactivity under specific conditions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312486” involves a series of chemical reactions that require precise control of temperature, pressure, and pH. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps to obtain the final product.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and advanced techniques such as continuous flow chemistry to optimize yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: “MFCD18312486” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
“MFCD18312486” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18312486” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of target molecules, resulting in various biological and chemical effects. The exact mechanism depends on the context in which the compound is used, such as its role in catalysis or its therapeutic action in biological systems.
Comparison with Similar Compounds
“MFCD18312486” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural similarities but differs in its biological activity.
Compound C: Used in similar industrial applications but with different physical properties.
Properties
IUPAC Name |
methyl 2-chloro-5-(6-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-6-8(2-4-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYPRPRRLAPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683195 |
Source
|
Record name | Methyl 2-chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-69-3 |
Source
|
Record name | Methyl 2-chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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